2-[2-(2-Bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenoxy group, an acetamido linkage, and a tetrahydrobenzothiophene core. The presence of these functional groups makes it a valuable candidate for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol, which is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid . This intermediate is further converted to its acetamido derivative through an amide coupling reaction with appropriate amines. The final step involves the cyclization of the acetamido derivative with a suitable thiophene precursor under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl groups in the acetamido and carboxamide moieties can be reduced to their respective alcohols and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the brominated phenoxy group can yield 2-bromo-4-methylphenol, while reduction of the acetamido group can produce 2-(2-bromo-4-methylphenoxy)ethylamine .
Scientific Research Applications
2-[2-(2-Bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-[2-(2-Bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The brominated phenoxy group can engage in halogen bonding with target proteins, while the acetamido and carboxamide groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-4-methylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
2-(2-Bromo-4-methylphenoxy)acetamide: Another intermediate in the synthetic route.
4-[(E)-{[2-(2-Bromo-4-methylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 4-nitrobenzoate: A structurally related compound with similar functional groups.
Uniqueness
The uniqueness of 2-[2-(2-Bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its tetrahydrobenzothiophene core, which imparts distinct chemical and biological properties. This core structure can enhance the compound’s stability, bioavailability, and specificity for certain molecular targets, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C18H19BrN2O3S |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H19BrN2O3S/c1-10-6-7-13(12(19)8-10)24-9-15(22)21-18-16(17(20)23)11-4-2-3-5-14(11)25-18/h6-8H,2-5,9H2,1H3,(H2,20,23)(H,21,22) |
InChI Key |
ZWEKKGBJABLHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.